(3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL

Epigenetics Cancer Therapeutics LSD1 Inhibition

Precise stereochemistry and substitution pattern are critical for LSD1 assay reproducibility-racemic or regioisomeric impurities invalidate SAR. This (3S,4S)-configured chroman-3-ol ensures robust target engagement: • LSD1 IC₅₀ = 0.540 nM, with clean CYP selectivity (CYP3A4 IC₅₀ 5,490 nM; CYP2C19 Ki 50,000 nM) for reduced metabolic confounding. • Defined (3S,4S) stereochemistry at ≥98% purity eliminates batch-to-batch variability. • Also active against RORγt (EC₅₀ 900 nM) and MAO-A; serves as a versatile reference for oncology, autoimmune, and DDI screening panels.

Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
Cat. No. B15238011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL
Molecular FormulaC10H12FNO2
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(C(CO2)O)N)C(=C1)F
InChIInChI=1S/C10H12FNO2/c1-5-2-6(11)9-8(3-5)14-4-7(13)10(9)12/h2-3,7,10,13H,4,12H2,1H3/t7-,10-/m1/s1
InChIKeyJHOUTOGVHSDISE-GMSGAONNSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL Compound Overview


(3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL (CAS 1932539-91-7) is a chiral fluorinated chroman-3-ol derivative characterized by a (3S,4S) stereoconfiguration, an amino group at position 4, a fluorine atom at position 5, and a methyl group at position 7 on the chroman ring . Its molecular formula is C₁₀H₁₂FNO₂, with a molecular weight of 197.21 g/mol . This compound serves as a versatile scaffold for medicinal chemistry programs, offering a defined stereochemistry and a functionalized heterocyclic core that enables targeted interactions with various biological macromolecules [1].

Stereochemically-defined (3S,4S) chiral scaffold
Functionalized chroman core for target-engagement studies
Single enantiomer supply for reproducible assay conditions

(3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL: Substitution Risk


The (3S,4S) stereochemistry of this chroman-3-ol derivative is critical for its biological activity profile. Unlike racemic mixtures or alternative regioisomers (e.g., 4-amino-7-fluoro-5-methylchroman-3-OL), the specific (3S,4S) configuration dictates the spatial orientation of the amino and hydroxyl groups, directly influencing binding affinity and selectivity across a panel of therapeutic targets including LSD1, MAO-A, and CYP isoforms . Empirical data demonstrate that subtle modifications to the substitution pattern—such as relocating the fluorine atom from position 5 to position 7 or removing the 7-methyl group—can alter inhibitory potency by orders of magnitude or completely ablate activity against specific enzymes [1]. Therefore, substituting this compound with a generic chroman-3-ol analog without exact stereochemical and substitutional fidelity compromises assay reproducibility and may lead to erroneous structure-activity relationship (SAR) conclusions [2].

Racemic or alternative diastereomers may shift binding and selectivity profiles.
Regioisomers with altered fluorine/methyl placement can change target inhibition context.
Generic chroman analogs without defined stereochemistry may not reproduce SAR observations.

(3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL Evidence


LSD1 Inhibition Profile

(3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL exhibits potent inhibitory activity against human recombinant LSD1 with an IC₅₀ of 0.540 nM, as determined in a fluorogenic ADHP-based assay with a 30-minute preincubation [1]. In contrast, the related compound GSK2879552, a known LSD1 inhibitor, displays an IC₅₀ of approximately 200 nM in a similar assay format [2]. This represents a >370-fold enhancement in potency for the target compound.

LSD1 Inhibition
Head-to-head
IC₅₀ 0.540 nM vs GSK2879552 200 nM (>370‑fold difference)
Supports LSD1 pathway inhibition study fit
Recombinant LSD1, fluorogenic ADHP substrate, 30 min preincubation
Epigenetics Cancer Therapeutics LSD1 Inhibition

Selective MAO-A Inhibition

The compound inhibits recombinant human MAO-A with an IC₅₀ of 40,000 nM (40 µM) in a fluorescence-based assay using Amplex Red reagent and a 15-minute incubation [1]. For comparison, the reference MAO-A inhibitor clorgyline exhibits an IC₅₀ of approximately 10 nM [2]. While the target compound is significantly less potent than clorgyline, its activity is accompanied by a favorable selectivity profile against CYP2C19 (Ki = 50,000 nM) and CYP3A4 (IC₅₀ = 5,490 nM), suggesting a reduced risk of drug-drug interactions compared to non-selective MAO inhibitors [3].

MAO-A Inhibition
Head-to-head
IC₅₀ 40,000 nM vs clorgyline 10 nM (4,000‑fold higher IC₅₀)
Supports MAO-A selectivity profiling context
Recombinant MAO-A, Amplex Red/HRP, 15 min incubation
Neuropharmacology MAO Inhibition CNS Drug Discovery

LSD1 Selectivity over CYP Enzymes

In human liver microsome assays, (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL demonstrates weak inhibition of major drug-metabolizing cytochrome P450 enzymes: CYP3A4 (IC₅₀ = 5,490 nM) [1] and CYP2C19 (Ki = 50,000 nM) [2]. This translates to a selectivity index (CYP IC₅₀ / LSD1 IC₅₀) of >10,000 for CYP3A4 and >92,000 for CYP2C19, indicating a very low probability of CYP-mediated drug-drug interactions at concentrations required for LSD1 target engagement [3]. In contrast, many first-generation LSD1 inhibitors exhibit CYP3A4 IC₅₀ values <1,000 nM, limiting their clinical utility.

CYP Selectivity vs LSD1
Reported
CYP3A4 IC₅₀ 5,490 nM, CYP2C19 Ki 50,000 nM
Selectivity index >10,000 / >92,000 vs LSD1 IC₅₀
Supports selective target engagement research fit
Human liver microsomes, CYP probe substrates
Drug Metabolism CYP Inhibition Safety Pharmacology

RORγt Inhibition Activity

The compound inhibits human RORγt ligand-binding domain with an EC₅₀ of 900 nM in a cell-based Gal4 luciferase reporter assay [1]. This activity is approximately 9-fold less potent than the reference RORγt inverse agonist SR2211, which displays an EC₅₀ of 105 nM in a similar assay format [2]. However, the chroman scaffold offers distinct physicochemical properties compared to SR2211's thiazole core, potentially providing alternative intellectual property space and synthetic accessibility.

RORγt Inhibition
Head-to-head
EC₅₀ 900 nM vs SR2211 105 nM (8.6‑fold higher EC₅₀)
Supports RORγt pathway study context
Cell-based Gal4 reporter assay, CHOK1 cells
Immunology RORγt Inhibition Autoimmune Disorders

Chemical Purity & Stereochemical Integrity

Commercially available batches of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL are supplied with a certified chemical purity of 98% as determined by HPLC . This high purity level, combined with the defined (3S,4S) stereochemistry, minimizes the risk of confounding biological activities arising from impurities or diastereomeric contamination. In contrast, many chroman-3-ol derivatives sourced from non-specialized suppliers are offered as racemic mixtures or with lower purity (<95%), which can lead to significant batch-to-batch variability and irreproducible SAR data [1].

Purity & Stereochemistry
Specification review
98% (HPLC), defined (3S,4S) configuration
Supports assay reproducibility and batch consistency
Certified single enantiomer, commercial supply
Chemical Biology Assay Reproducibility Quality Control

(3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL Applications


LSD1 Epigenetic Probe Development

Given its potent sub-nanomolar inhibition of LSD1 (IC₅₀ = 0.540 nM) [1], this compound is ideally suited as a chemical probe for investigating LSD1's role in histone demethylation and gene regulation in cancer models. Its favorable selectivity over CYP enzymes [2] permits in vivo target engagement studies with reduced metabolic confounding, facilitating the validation of LSD1 as a therapeutic target in small cell lung cancer, acute myeloid leukemia, and other malignancies.

DDI Risk Assessment & CYP Profiling

The compound's weak inhibition of CYP3A4 (IC₅₀ = 5,490 nM) and CYP2C19 (Ki = 50,000 nM) [3] makes it a valuable control or comparator in DDI screening panels. Its clean CYP profile allows researchers to benchmark new chemical entities against a structurally defined chroman derivative with known low DDI potential, aiding in the early identification of metabolic liabilities.

RORγt Modulation in Autoimmunity

With an EC₅₀ of 900 nM against RORγt in a cell-based assay [4], this compound serves as a starting point for medicinal chemistry efforts aimed at developing novel therapies for Th17-driven autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis. Its moderate potency and distinct chroman scaffold offer opportunities for structure-based optimization to improve target engagement while maintaining a favorable safety profile.

Chroman-3-ol SAR Studies

The defined (3S,4S) stereochemistry and high chemical purity (98%) ensure that this compound provides a robust and reproducible reference point for SAR campaigns exploring the effects of substitution pattern and stereochemistry on biological activity. Researchers can systematically compare this compound with its regioisomers (e.g., 4-amino-7-fluoro-5-methylchroman-3-OL) and analogs to elucidate key pharmacophoric elements for LSD1, MAO-A, and CYP inhibition.

Application
Selection Property
Validation Focus
LSD1 pathway inhibition studies
LSD1 target engagement context
Histone demethylation endpoint review
CYP interaction screening studies
Low CYP inhibition profile (reported)
Metabolic liability benchmarking
RORγt pathway modulation research
RORγt inverse agonism context
Th17 cell-model response endpoints
Stereochemical SAR studies
Defined (3S,4S) configuration
Enantiomer-specific activity interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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